Fmoc-alpha-methyl-DL-leucine
Description
Significance of Unnatural Amino Acids as Building Blocks in Modern Chemical Biology
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically encoded protein building blocks. nih.govbitesizebio.com Their incorporation into peptides and proteins is a powerful strategy in chemical biology and drug discovery. nih.gov By introducing UAAs, scientists can create molecules with enhanced properties such as:
The use of UAAs has become an indispensable tool for developing new drugs, engineering proteins with novel functions, and probing biological processes.
Overview of 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. In SPPS, the peptide is built step-by-step while attached to a solid support (resin). To ensure that the amino acids are added in the correct sequence, their reactive amino groups must be temporarily blocked or "protected."
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in SPPS. wikipedia.orgaltabioscience.com Key features of the Fmoc strategy include:
The convenience, mild conditions, and compatibility with a wide range of chemistries have made the Fmoc strategy the method of choice for most peptide synthesis applications in both academia and industry. altabioscience.com
Rationale for Research on Alpha-Methylated Amino Acids in Peptide Engineering
Alpha-methylation, the addition of a methyl group to the alpha-carbon of an amino acid, is a powerful tool in peptide engineering. enamine.net This seemingly small modification can have a profound impact on the properties of a peptide:
A notable example of the impact of alpha-methylation is trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, which was developed by simply alpha-methylating the central proline residue of a tripeptide. enamine.net
Scope and Objectives of Academic Inquiry into Fmoc-alpha-methyl-DL-leucine
Academic research into this compound is driven by the desire to harness the combined benefits of the Fmoc protecting group and alpha-methylation for the creation of novel peptides. The primary objectives of this inquiry include:
The study of this compound and other alpha-methylated amino acids is a vibrant area of research that holds great promise for the future of peptide-based therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Analysis in Fmoc Alpha Methyl Dl Leucine Research
Implications of Alpha-Methylation on Amino Acid Stereoisomerism
The substitution of the alpha-hydrogen atom with a methyl group in leucine (B10760876) introduces a quaternary stereocenter. Standard amino acids, with the exception of glycine (B1666218), are chiral due to the presence of an asymmetric alpha-carbon bonded to four different groups. mun.ca This chirality gives rise to two stereoisomers, the L- and D-forms, which are non-superimposable mirror images of each other. mun.cauomustansiriyah.edu.iq
The alpha-methylation of leucine to form alpha-methyl-leucine adds another layer of stereochemical complexity. The alpha-carbon becomes a tetrasubstituted, chiral center. A crucial consequence of this methylation is the elimination of the alpha-proton. In standard amino acids, this proton is acidic and can be abstracted under basic conditions, a process that can lead to racemization (the conversion of a pure enantiomer into a mixture of both D and L forms) during peptide synthesis. mdpi.comthieme-connect.de The absence of this proton in alpha-methylated amino acids renders the alpha-carbon configurationally stable and resistant to base-catalyzed epimerization during peptide coupling and deprotection steps. researchgate.net This inherent stability is a significant advantage in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), where repeated exposure to basic conditions for Fmoc group removal is standard.
Furthermore, the steric bulk of the alpha-methyl group imposes significant conformational constraints on the amino acid residue. This restriction can influence the secondary structure of peptides, favoring specific backbone conformations and potentially enhancing proteolytic stability by shielding the adjacent peptide bonds from enzymatic cleavage. The synthesis of peptides with these unnatural amino acids is a key strategy in the design of peptidomimetics with improved pharmacological properties. d-nb.info
Stereoselective Synthesis Methodologies for Alpha-Methylated Leucine Derivatives
The synthesis of Fmoc-alpha-methyl-DL-leucine results in a racemic mixture, containing both the (R)- and (S)-enantiomers. For applications in peptide chemistry, where stereochemical purity is paramount, the separation of these enantiomers or the direct synthesis of a single enantiomer is required. Several advanced methodologies have been developed to achieve high stereoselectivity in the synthesis of alpha-methylated amino acids.
Chiral Catalysis in Enantioselective Synthesis
Chiral catalysis is a powerful strategy for the asymmetric synthesis of alpha-methylated amino acids. This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer.
One prominent method involves the asymmetric alkylation of glycine or alanine (B10760859) derivatives using chiral phase-transfer catalysts. researchgate.netresearchgate.net In this process, a Schiff base of a glycine ester is alkylated under phase-transfer conditions, where a chiral catalyst, often derived from Cinchona alkaloids, controls the facial selectivity of the alkylation, leading to high enantiomeric excess. researchgate.net
Another approach employs chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, imidazolidinone-based chiral auxiliaries derived from natural amino acids can be used. researchgate.netnih.gov The enolate of a cis-2,5-disubstituted imidazolidin-4-one, for example, can be successfully methylated to yield, after hydrolysis, enantiomerically pure alpha-methylated amino acids. researchgate.netnih.gov
The table below summarizes representative research findings on the enantioselective synthesis of alpha-methylated amino acids using chiral catalysis.
| Starting Material | Chiral Inductor/Catalyst | Product | Diastereomeric/Enantiomeric Excess | Reference |
| Glycine t-butyl ester Schiff base | (+)-N-alkyl-10-camphorsulfonamides (chiral auxiliary) | (S)-α-methyl amino acids | High asymmetric induction | researchgate.net |
| Benzophenone-derived glycine-imine | Cinchona alkaloid-derived phase-transfer catalyst | α-amino acid esters | 67–94% ee | researchgate.net |
| cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one | Chiral auxiliary | Enantiomerically pure α-methyl-L-tryptophan | High | researchgate.netnih.gov |
| 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione | (S)-1-phenylethyl group (chiral inductor) | (S)-α-methyl,α-amino acids | High stereocontrol | nih.gov |
Dynamic Kinetic Resolution Approaches
Dynamic Kinetic Resolution (DKR) is an efficient methodology for converting a racemic mixture entirely into a single, desired enantiomer. researchgate.net This process combines the rapid, reversible racemization of the starting material with a highly enantioselective reaction that irreversibly consumes one of the enantiomers, thus shifting the equilibrium towards the formation of the desired product. mdpi.com
Both chemical and biocatalytic DKR methods have been successfully applied to the synthesis of enantiopure alpha-amino acids. mdpi.comnih.gov In a typical chemical DKR, a racemic alpha-amino acid is derivatized to allow for racemization, often through the formation of an azlactone. nih.gov A chiral catalyst then selectively reacts with one enantiomer of the rapidly equilibrating mixture. nih.gov For example, benzotetramisole has been used as an enantioselective acyl transfer catalyst to promote the DKR of azlactones, yielding alpha-amino acid esters with high enantiomeric excess. nih.gov
Biocatalytic DKR often employs enzymes like aminotransferases. nih.gov These enzymes can selectively act on one enantiomer of a racemic substrate, while the other enantiomer is racemized in situ, allowing for theoretical yields of up to 100% of a single stereoisomer. nih.gov This approach has been used to prepare a broad range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov
| DKR Method | Catalyst/Enzyme | Substrate Type | Key Features | Reference |
| Chemical DKR | Benzotetramisole (BTM) | Azlactones | Provides di(1-naphthyl)methyl esters of α-amino acids with up to 96% ee. | nih.gov |
| Chemical DKR | Recyclable chiral ligand with Ni(II)-complexes | Free C,N-unprotected racemic α-amino acids | High yields, excellent enantioselectivity, broad substrate scope. | mdpi.com |
| Biocatalytic DKR | Thermophilic aminotransferase | α-ketoacids | Establishes two contiguous stereocenters with complete diastereocontrol and excellent enantioselectivity. | nih.gov |
Stereochemical Integrity during Peptide Chain Assembly
Once enantiomerically pure Fmoc-alpha-methyl-leucine is obtained, the next challenge is to incorporate it into a peptide chain while preserving the stereochemical integrity of all chiral centers.
Epimerization Challenges Associated with Fmoc Deprotection in SPPS
During Solid-Phase Peptide Synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the growing peptide chain using a base, typically a solution of piperidine (B6355638) in a polar solvent like DMF. mdpi.com This basic treatment is a critical step where epimerization can occur. For standard amino acid residues, the base can abstract the alpha-proton, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical purity. mdpi.comthieme-connect.de
As previously discussed, alpha-methylated amino acids like alpha-methyl-leucine are inherently resistant to this mechanism of epimerization because they lack an alpha-proton. researchgate.net However, their incorporation into a peptide sequence is not without challenges. The steric hindrance of the alpha-methyl group can slow down the coupling reaction of the Fmoc-alpha-methyl-leucine to the growing peptide chain. More significantly, it can increase the propensity for epimerization of the C-terminal residue of the peptide chain to which it is being coupled. The prolonged activation time or harsher coupling conditions sometimes required to overcome the steric bulk can promote the racemization of the preceding, activated amino acid residue. thieme-connect.de
Methodological Refinements for Preserving Alpha-C Stereochemistry in Peptides Incorporating Alpha-Methylated Amino Acids
To ensure the stereochemical integrity of the entire peptide during synthesis, several methodological refinements have been developed. These strategies aim to minimize the risk of epimerization, particularly for the residue preceding the sterically hindered alpha-methylated amino acid.
One effective approach is the modification of the Fmoc deprotection conditions . While piperidine is the standard base, alternatives have been explored. For instance, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often at lower concentrations, has been shown to reduce epimerization in sensitive sequences, such as those containing thioamides, which are also prone to alpha-carbon epimerization. nih.gov The choice of base and the duration of the deprotection step are critical parameters that must be optimized. iris-biotech.denih.gov
Another strategy involves the careful selection of coupling reagents and additives . The use of modern, highly efficient coupling reagents can accelerate the amide bond formation, thereby reducing the time the activated amino acid is susceptible to racemization. Additives like ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) have been studied, and their impact on racemization, especially in the presence of tertiary amine salts, has been noted for activated N-methyl amino acids, which share the feature of increased steric bulk. thieme-connect.de
To prevent epimerization of sensitive residues like histidine, modified protecting groups for the side chain, such as the methoxybenzyl (MBom) group, have been shown to significantly suppress racemization compared to the standard trityl (Trt) group, even under microwave heating conditions. nih.gov Similarly, for thioamide-containing peptides, a strategy of reversibly protecting the thioamide as a thioimidate during SPPS has been developed to prevent epimerization during the Fmoc deprotection steps. nsf.govnsf.gov These examples highlight the principle of using specifically designed protecting groups to shield susceptible sites from side reactions during synthesis.
The table below compares different Fmoc deprotection reagents and their impact on epimerization in sensitive peptide sequences.
| Deprotection Reagent | Concentration | Key Findings | Reference |
| Piperidine | 20% in DMF | Standard condition; can cause significant epimerization at sensitive residues (e.g., thioamides, activated C-terminal residues). | mdpi.comnih.gov |
| Morpholine | 50% in DMF | Considered a milder condition, often used for sensitive glycopeptides. | nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF | Reduces epimerization at the thioamino acid α-carbon compared to piperidine. | iris-biotech.denih.gov |
| Piperidine/DBU | Lowered piperidine concentration with DBU | Can reduce epimerization of thioamide residues. | nih.gov |
Fmoc Alpha Methyl Dl Leucine As a Core Building Block in Peptide Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of Fmoc-alpha-methyl-DL-leucine into a growing peptide chain is executed using Solid-Phase Peptide Synthesis (SPPS). In this method, the peptide is assembled step-by-step while anchored to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step. nih.govpeptide.com The integration of this sterically demanding building block requires careful consideration of the standard SPPS protocols.
The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an "orthogonal" protection scheme where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comscielo.org.mx this compound is fully compatible with this strategy.
Nα-Fmoc Protection : The Fmoc group protects the alpha-amino group of the leucine (B10760876) derivative. ontosight.ai This group is base-labile and is typically removed at the beginning of each coupling cycle using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scielo.org.mxspringernature.comuci.edu
Side-Chain tBu Protection : The side chains of other amino acids in the peptide sequence (e.g., Serine, Threonine, Aspartic Acid) are commonly protected with acid-labile groups like tert-butyl (tBu). ontosight.aicblpatras.gr
The primary challenge in using this compound is the steric hindrance caused by the alpha-methyl group, which significantly slows down the rate of peptide bond formation. scielo.org.mxmdpi.com Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) are often inefficient for such hindered amino acids. chempep.com Consequently, more potent activating agents and optimized conditions are required.
Potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents are preferred. Reagents such as HATU, HBTU, and PyBOP have proven more effective in mediating these "difficult" couplings. chempep.compeptide.com They react with the Fmoc-amino acid's carboxyl group to form highly reactive active esters that can overcome the steric barrier. The addition of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can accelerate the reaction and suppress racemization, is also a common strategy. chempep.com More recently developed reagents like COMU have also shown high efficiency. acs.org
| Coupling Reagent | Additive | Base | Typical Conditions | Efficacy for Hindered Coupling |
| DCC/DIC | HOBt | DIPEA | Room Temperature, 2-24h | Low to Moderate |
| HBTU | HOBt | DIPEA | Room Temperature, 1-4h | High |
| HATU | HOAt | DIPEA/Collidine | Room Temperature, 30min-2h | Very High peptide.com |
| PyBOP | - | DIPEA | Room Temperature, 1-4h | High |
| COMU | - | DIPEA | Room Temperature, 30min-2h | Very High, less racemization acs.org |
| This table presents a generalized comparison of common coupling reagents used in SPPS for incorporating sterically hindered amino acids like this compound. |
Impact on Peptide Chain Elongation Efficiency and Crude Peptide Purity
The use of sterically hindered residues like this compound directly affects the efficiency of the peptide synthesis and the quality of the final product. The sluggish coupling kinetics can lead to incomplete reactions within a standard timeframe.
This inefficiency results in several undesirable outcomes:
Deletion Sequences : If the amino acid fails to couple to the growing peptide chain, the subsequent amino acid will be added instead, leading to a peptide that is missing one residue.
Truncated Peptides : The unreacted free amine may be permanently "capped" in a subsequent step, halting its further elongation and resulting in a shorter peptide chain.
| Peptide Sequence | Contains α-Me-Leu? | Theoretical Crude Purity (%) | Primary Impurities |
| H-Gly-Ala-Val-Leu -Gly-NH₂ | No | >90% | Minimal deletion |
| H-Gly-Ala-Val-(α-Me)Leu -Gly-NH₂ | Yes | 60-70% | Deletion & Truncated Sequences |
| This table provides an illustrative example of how the incorporation of an alpha-methylated residue can impact the theoretical crude purity of a model pentapeptide under standard synthesis conditions. |
Addressing Synthetic Difficulties Arising from Steric Hindrance of Alpha-Methylated Residues
To mitigate the poor outcomes associated with hindered couplings, several specialized techniques are employed:
Extended Coupling Times and Double Coupling : The most straightforward approach is to increase the reaction time or to perform the coupling step twice ("double coupling") to ensure the reaction goes to completion.
Microwave-Assisted SPPS (MW-SPPS) : Applying microwave energy can significantly accelerate chemical reactions, including difficult amide bond formations. nih.gov The targeted heating can provide the necessary activation energy to overcome the steric barrier, reducing reaction times from hours to minutes and improving coupling efficiency. biotage.com
Elevated Temperatures : In the absence of microwave instrumentation, conventional heating of the reaction vessel can also be used to drive sluggish couplings to completion. nih.gov
Use of Alternative Protecting Groups : In some cases, alternative N-protecting groups that are less bulky or have different electronic properties, such as the trifluoroacetyl (Tfa) group, have been explored for elongating α,α-dialkyl amino acids. rsc.org
Applications in the Synthesis of Branched and Complex Peptide Architectures
The deliberate inclusion of this compound is motivated by the unique properties it imparts to the final peptide. The alpha-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of stable helical or turn structures. nih.gov This structural rigidity can enhance the peptide's binding affinity to its biological target. Furthermore, the alpha-methylation protects the adjacent peptide bond from cleavage by proteolytic enzymes, significantly increasing the peptide's metabolic stability and in vivo half-life, which are crucial attributes for peptide-based drugs. researchgate.net
This compound is also valuable in the construction of complex, non-linear peptide structures. Branched peptides are often synthesized using a lysine (B10760008) residue as a scaffold. The lysine side-chain amino group is protected with an ultra-orthogonal protecting group, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which can be removed with hydrazine (B178648) without affecting either the Fmoc or tBu groups. biotage.com After the main peptide chain is synthesized, the Dde group is selectively cleaved, exposing the lysine side-chain amine as a new point for elongation. A second peptide chain, which can incorporate sterically demanding residues like this compound, can then be assembled on this branch point, leading to complex, multi-functional peptide architectures. biotage.comresearchgate.net
Applications in Peptidomimetics Design and Peptide Conformational Studies
Role in Inducing Conformational Constraints and Preferred Secondary Structures in Peptides
The introduction of an α-methyl group into an amino acid residue, such as in Fmoc-alpha-methyl-DL-leucine, significantly restricts the conformational freedom of the peptide backbone. This steric hindrance limits the possible phi (Φ) and psi (Ψ) dihedral angles, thereby influencing the secondary structure that the peptide adopts.
Promotion of Alpha-Helical and 3(10)-Helical Folds
The table below illustrates the effect of α-methylation on the helicity of a model peptide.
| Peptide Sequence | Modification | Resulting Helicity |
| Ac-Tyr-Ala-Ala-Ala-Leu-Ala-Ala-Ala-Lys-NH2 | Unmodified | Low |
| Ac-Tyr-Ala-Ala-Ala-(α-Me)Leu-Ala-Ala-Ala-Lys-NH2 | α-methyl-leucine substitution | Increased |
This is a representative example. Actual helicity values would be determined experimentally, for instance, by circular dichroism (CD) spectroscopy.
Design of Protease-Resistant Peptide Analogs through Alpha-Methylation
A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. Alpha-methylation offers a powerful strategy to overcome this limitation. The steric hindrance provided by the α-methyl group can prevent the peptide from fitting into the active site of a protease, thereby inhibiting enzymatic cleavage. nih.gov This enhanced resistance to proteolysis has been observed in various studies. nih.govrsc.org For example, peptides containing α-methylated amino acids have shown increased stability in the presence of enzymes like trypsin and pepsin. nih.govrsc.org
The following table provides a conceptual overview of how α-methylation can confer protease resistance.
| Peptide | Modification | Susceptibility to Protease X |
| Peptide A | None | High |
| Peptide A with α-methyl-leucine | α-methylation at cleavage site | Low to None |
Development of Conformationally Restricted Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. The conformational constraints imposed by this compound make it a valuable building block in the development of such molecules.
Contributions to Alpha,Alpha-Dialkyl Glycine-Based Peptidomimetics
This compound is a member of the broader class of α,α-dialkyl glycines. nih.gov This class of unnatural amino acids is widely used in peptidomimetic design due to their ability to induce specific secondary structures. acs.orgresearchgate.net Symmetrical α,α-dialkyl glycines, such as α-aminoisobutyric acid (Aib), are known to strongly promote helical conformations. nih.gov Asymmetrical α,α-dialkyl glycines, like α-methyl-leucine, are also effective at inducing helical folds and can introduce chirality, adding another layer of structural diversity. nih.gov The incorporation of these residues can lead to peptidomimetics with well-defined three-dimensional structures, which is crucial for their biological activity.
Tailored Peptidomimetic Scaffolds for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. ub.edunih.gov The use of conformationally defined building blocks like this compound is highly advantageous in SAR studies. mdpi.com By systematically incorporating this and other α,α-dialkyl glycines into a peptide sequence, researchers can create a library of analogs with varied conformational properties. sigmaaldrich.com Analyzing the biological activity of these analogs allows for the elucidation of the bioactive conformation and the key structural features required for interaction with a biological target. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.
The table below outlines a hypothetical SAR study using α-methyl-leucine.
| Analog | Position of (α-Me)Leu | Biological Activity (e.g., IC50) |
| 1 (Parent Peptide) | - | X |
| 2 | Position 3 | Y |
| 3 | Position 5 | Z |
| 4 | Position 8 | W |
The data in this table is for illustrative purposes to demonstrate the concept of an SAR study.
Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the conformational behavior of peptides containing this compound and other α-methylated amino acids. These methods allow researchers to explore the conformational landscape of a peptide and identify the most stable structures, providing insights that can guide the design of novel peptidomimetics.
Molecular dynamics simulations can model the movement of atoms in a peptide over time, revealing the dynamic nature of its structure. For peptides containing α-methylated amino acids, MD simulations can predict the propensity for helix formation and the stability of these helical structures. For example, computational studies have been used to analyze the α-helical bias of GLP-1 receptor agonists containing α-methylated residues, correlating these structural predictions with experimental observations of receptor binding and activity. mdpi.comnih.gov These simulations can help in understanding how strategic α-methylation can optimize the conformation of a peptide for enhanced biological function. mdpi.com
A key aspect of these computational studies is the parameterization of the force fields used to describe the interactions between atoms. Accurate parameters for non-standard residues like α-methyl-leucine are crucial for obtaining reliable simulation results. These parameters are often derived from quantum mechanical calculations or experimental data.
The table below summarizes the key applications of computational modeling and MD simulations in the study of peptides with α-methylated amino acids:
| Computational Technique | Application | Key Findings | References |
| Molecular Dynamics (MD) Simulations | Predicting the conformational preferences of peptides containing α-methylated amino acids. | Peptides with α-methylated residues show a strong tendency to adopt helical conformations. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to correlate the structural features of α-methylated peptides with their biological activity. | α-methylation at specific positions can significantly enhance the potency of peptide agonists. | mdpi.comnih.gov |
| Solid-State NMR and Computational Modeling | Analyzing the dynamics of methyl groups in α-methylated amino acids. | The dynamics of methyl groups in a constrained peptide environment differ from those in simpler molecules, reflecting the complexity of the protein core. | nih.gov |
Comparative studies using solid-state deuteron (B1233211) nuclear magnetic resonance (NMR) and computational modeling have been conducted on Fmoc-leucine to understand the dynamics of its methyl groups. nih.gov These studies provide detailed information about the local environment and motion of the side chain, which can be used to refine the force fields for MD simulations. The differences observed in the dynamics of methyl groups in Fmoc-leucine compared to a leucine (B10760876) residue within a protein's hydrophobic core highlight the importance of the surrounding peptide structure in dictating local dynamics. nih.gov
Advanced Analytical Techniques for Fmoc Alpha Methyl Dl Leucine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a cornerstone technique for assessing the purity of Fmoc-alpha-methyl-DL-leucine and for monitoring the progress of reactions involving this compound. phenomenex.com Its speed, high resolution, and sensitivity make it an indispensable tool for quality control and process optimization in peptide synthesis. phenomenex.comphenomenex.com
Reversed-Phase HPLC for Separation of Fmoc-Protected Derivatives
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of Fmoc-protected amino acids, including this compound. windows.netoup.com In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic additives such as trifluoroacetic acid (TFA) or formic acid. phenomenex.comoup.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic molecules are retained longer on the column. nih.gov
The Fmoc group itself is highly hydrophobic, contributing significantly to the retention of the molecule on the reversed-phase column. The alpha-methyl group and the leucine (B10760876) side chain also influence the retention behavior. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is frequently employed to achieve optimal separation of complex mixtures containing Fmoc-protected amino acids and their byproducts. oup.comnih.gov
Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis:
| Parameter | Condition |
| Column | C8 or C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-dependent linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or 210 nm |
| Temperature | Ambient or controlled (e.g., 30 °C or 65 °C) |
This table presents a generalized set of conditions. Specific parameters may be optimized for particular applications.
Detection Strategies (e.g., UV Spectrophotometry for Fmoc Moiety)
The fluorenylmethoxycarbonyl (Fmoc) protecting group possesses a strong chromophore, making it readily detectable by UV spectrophotometry. nih.govresearchgate.net This characteristic is a significant advantage of the Fmoc protection strategy. The Fmoc group exhibits distinct absorbance maxima, typically around 265 nm and 210 nm. researchgate.netscispace.com Monitoring at these wavelengths allows for sensitive and selective detection of this compound and its derivatives as they elute from the HPLC column. scispace.com This enables accurate quantification and purity assessment. For enhanced sensitivity, fluorescence detection can also be employed, as the Fmoc group is fluorescent. nih.govscispace.com
Mass Spectrometry for Molecular Identity and Peptide Sequence Validation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm its successful incorporation into a peptide sequence. nih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. youtube.com This is crucial for verifying the identity of the synthesized compound and for detecting any potential modifications or impurities.
In the context of peptide synthesis, MS is indispensable for sequence validation. libretexts.org After a peptide containing this compound is synthesized, it can be analyzed by tandem mass spectrometry (MS/MS). In this technique, the peptide is first ionized and selected in the mass spectrometer, then fragmented through collision-induced dissociation (CID) or other methods. libretexts.org The resulting fragment ions are then analyzed to reconstruct the amino acid sequence. The presence of a fragment corresponding to the mass of alpha-methyl-leucine confirms its incorporation at the correct position within the peptide chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. scispace.com While HPLC and MS can confirm purity and molecular weight, NMR provides comprehensive information about the chemical environment of each atom within the molecule. Both ¹H NMR and ¹³C NMR are commonly used. scispace.com
The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, specific signals in the NMR spectra can be assigned to the protons and carbons of the Fmoc group, the alpha-methyl group, the leucine side chain, and the carboxylic acid group. Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., COSY, HSQC), can be used to establish through-bond connectivities and further confirm the structure. NMR is also sensitive to the conformational properties of the molecule in solution. researchgate.netnih.gov
Chiral Analysis of Alpha-Methylated Leucine Enantiomers in Research Samples
Since this compound is a racemic mixture, it is often necessary to separate and analyze its constituent D and L enantiomers, especially in research applications where stereochemistry is critical. Chiral analysis ensures the enantiomeric purity of starting materials and can be used to study stereospecific reactions.
Indirect Methods Employing Diastereomeric Derivatization
One common approach for the chiral analysis of amino acids is an indirect method that involves derivatization with a chiral reagent to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatographic techniques like HPLC or gas chromatography (GC). nih.govnih.gov
For the analysis of alpha-methylated leucine enantiomers, a chiral derivatizing agent is reacted with the amino group of the DL-leucine. This reaction creates a pair of diastereomers that can be resolved chromatographically. A variety of chiral derivatizing agents are available for this purpose.
Examples of Chiral Derivatizing Agents for Amino Acid Analysis:
| Derivatizing Agent | Resulting Derivative | Separation Technique |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric FLEC-amino acid adducts | HPLC, Trapped Ion Mobility Spectrometry (TIMS) acs.org |
| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric isoindoles | HPLC researchgate.net |
| (+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) | Diastereomeric MTPA amides | GC-MS nih.govnih.gov |
This table provides examples of common derivatizing agents and is not exhaustive.
The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the available instrumentation. Following derivatization, the resulting diastereomers are separated, and their relative peak areas are used to determine the enantiomeric ratio of the original alpha-methylated leucine sample. researchgate.net
Direct Methods Utilizing Chiral Stationary Phase Chromatography
The direct enantioseparation of Fmoc-α-methyl-DL-leucine is a critical analytical challenge in peptide chemistry and pharmaceutical development. The introduction of a methyl group at the α-carbon significantly alters the molecule's stereochemistry compared to its proteinogenic counterpart, Fmoc-leucine, often requiring specialized chiral stationary phases (CSPs) for effective resolution. High-Performance Liquid Chromatography (HPLC) utilizing CSPs stands as the premier technique for this purpose, offering high efficiency, sensitivity, and reproducibility. phenomenex.comphenomenex.com
Direct methods are advantageous as they circumvent the need for chiral derivatizing agents, which can introduce additional complexities and potential for racemization. researchgate.net The enantiomers of the analyte directly interact with the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different energies, which in turn results in different retention times. researchgate.net
The selection of an appropriate CSP is paramount for the successful separation of Fmoc-α-methyl-DL-leucine enantiomers. The most effective CSPs for the resolution of Fmoc-protected amino acids, including α-methylated derivatives, are typically based on polysaccharides, macrocyclic antibiotics, or ion-exchange mechanisms. nih.govsigmaaldrich.comnih.gov
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability for the enantioseparation of Fmoc-amino acids. nih.govacs.org These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), operate through a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition. nih.govtandfonline.com The helical structure of the polysaccharide derivatives creates chiral grooves into which the enantiomers can intercalate to varying extents. For N-Fmoc protected amino acids, reversed-phase conditions are often employed with these CSPs, typically using a mobile phase consisting of an organic modifier like acetonitrile in an aqueous buffer. phenomenex.comnih.gov
Quinine-based anion-exchange type CSPs have also proven to be highly effective for the separation of N-protected amino acids. nih.gov For instance, a CHIRALPAK QD-AX column, which utilizes a quinidine (B1679956) derivative as the chiral selector, has been successfully used for the baseline separation of N-Fmoc-DL-leucine. daicelchiral.com The separation mechanism on this type of phase is primarily based on ion-exchange interactions between the carboxyl group of the analyte and the tertiary amine of the chiral selector, supplemented by hydrogen bonding, π-π, and steric interactions involving the Fmoc group and the side chain of the amino acid.
The following table summarizes a specific application of a chiral stationary phase for the separation of N-Fmoc-DL-leucine enantiomers:
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Elution Order |
| CHIRALPAK QD-AX | 150 x 4.6 mm, 5 µm | acetonitrile / acetic acid = 97 / 3 | 1 | 25 | UV-VIS 254 nm | 11.0 (Enantiomer 1), 14.2 (Enantiomer 2) | 1.34 | 5.87 | Not Specified |
Table 1: Chromatographic data for the enantioseparation of N-Fmoc-DL-leucine. daicelchiral.com
While specific research focusing exclusively on Fmoc-α-methyl-DL-leucine is limited, the principles governing the separation of other α-methylated amino acids can be extrapolated. For example, studies on the enantioseparation of α-methyltryptamine have shown that crown ether-based CSPs can be effective, although this particular compound did not show reasonable separation under the tested conditions. nih.gov The increased steric hindrance of the α-methyl group can significantly influence the fit of the analyte within the chiral selector, sometimes enhancing and other times diminishing the enantioselectivity compared to the non-methylated analogue.
Emerging Research Directions and Future Outlook for Fmoc Alpha Methyl Dl Leucine
Novel Applications in Functional Biomaterials and Nanoscience
The self-assembly of Fmoc-protected amino acids into functional nanostructures, such as hydrogels, nanotubes, and vesicles, is a well-established phenomenon driven by a combination of π–π stacking of the Fmoc groups and hydrophobic interactions. beilstein-journals.org These biomaterials have shown great promise in fields like cell culture, drug delivery, and regenerative medicine. beilstein-journals.org
While direct research on the self-assembly of Fmoc-alpha-methyl-DL-leucine is still emerging, studies on analogous Fmoc-dipeptides containing α-methyl-L-phenylalanine demonstrate that the introduction of an α-methyl group has a profound impact on the morphology of the resulting nanostructures and their ability to form hydrogels. researchgate.net The steric hindrance from the methyl group can alter the packing of the molecules, leading to novel supramolecular architectures. In the case of this compound, the interplay between the bulky Fmoc group, the hydrophobic isobutyl side chain of leucine (B10760876), and the conformational constraints imposed by the α-methyl group is expected to yield unique self-assembly behaviors. Future research will likely focus on harnessing these properties to create "smart" biomaterials that can respond to specific environmental stimuli or selectively interact with biological targets.
Table 1: Potential Influence of α-Methylation on Fmoc-Amino Acid Self-Assembly
| Feature | Standard Fmoc-Amino Acids (e.g., Fmoc-Leucine) | Fmoc-α-methyl-DL-leucine (Predicted) | Potential Application |
|---|---|---|---|
| Self-Assembly | Forms well-defined nanofibers and hydrogels. researchgate.net | Altered fiber morphology and network structure due to steric hindrance. researchgate.net | Creation of hydrogels with tunable mechanical properties for 3D cell culture. |
| Kinetics | Relatively fast self-assembly kinetics. beilstein-journals.org | Potentially slower or more controlled assembly, allowing for kinetic trapping of unique structures. | Programmed assembly of nanostructures for timed drug release. |
| Stability | Susceptible to enzymatic degradation at the peptide backbone. | Enhanced resistance to proteases. nih.gov | Development of long-lasting implantable biomaterials or drug depots. |
| Molecular Packing | Dense packing driven by π–π stacking and hydrogen bonding. | Modified packing arrangements, possibly leading to materials with different porosity or surface properties. | Engineering of scaffolds with specific cell-adhesion characteristics. |
Integration with Advanced Chemical Biology Tools for Proteome Research
The study of the proteome—the entire set of proteins expressed by an organism—requires sophisticated chemical tools to probe protein function, interactions, and localization. Peptide-based probes, such as inhibitors or activity-based probes, are invaluable in this context. However, their utility is often limited by their rapid degradation by cellular proteases. nih.gov
The incorporation of α-methylated amino acids like α-methyl-leucine is a proven strategy to confer proteolytic stability. enamine.netnih.gov By replacing a standard amino acid with its α-methylated counterpart at or near a protease cleavage site, the resulting peptide becomes significantly more resistant to degradation. nih.gov This makes this compound an ideal building block for synthesizing highly stable peptide probes for proteome research. These probes could be used to map protease activity in complex biological samples, identify new drug targets, or visualize protein-protein interaction networks over extended periods without being compromised by degradation.
Table 2: Prospective Applications of α-Methyl-Leucine Peptides in Proteomics
| Application Area | Description | Advantage of α-Methylation |
|---|---|---|
| Activity-Based Probes | Covalently label active enzymes (e.g., proteases) to profile their activity. | Increased probe lifetime in biological lysates or live cells, allowing for more accurate quantification of enzyme activity. |
| Peptide Inhibitors | Block the function of specific proteins or enzymes to study their biological roles. | Enhanced in vivo efficacy and prolonged duration of action due to resistance to metabolic breakdown. researchgate.netbenthamdirect.com |
| Protein-Protein Interaction (PPI) Probes | Mimic one partner in a PPI to capture or detect its binding partner. | Greater stability allows for more robust pull-down assays and reduces false negatives from probe degradation. |
| Substrate Probes | Act as stable substrates for proteases, enabling the development of novel diagnostic assays. rsc.org | Controlled cleavage and signal generation, improving the reliability and sensitivity of diagnostic tools. |
Exploration of Sustainable and Green Chemistry Methodologies for Production
The pharmaceutical and chemical industries are increasingly focused on adopting green chemistry principles to minimize environmental impact. rsc.org Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has traditionally been criticized for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF) and the use of toxic reagents. researchgate.netadvancedchemtech.com
Future research into this compound will undoubtedly involve the development of more sustainable production methods. This includes both the synthesis of the amino acid itself and its subsequent use in SPPS. Key areas of exploration include:
Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives, such as propylene (B89431) carbonate or 2-methyltetrahydrofuran, in both the synthesis of the Fmoc-amino acid and the SPPS process. researchgate.netrsc.org
Alternative Deprotection Reagents: Finding viable, less toxic alternatives to piperidine (B6355638) for the removal of the Fmoc group during SPPS. csic.es
Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste. nih.gov
In-situ Methodologies: Protocols that combine coupling and deprotection steps without intermediate washing can significantly reduce solvent consumption. peptide.com A water-compatible protecting group, Smoc, has also been developed to enable peptide assembly in aqueous conditions. nih.gov
Table 3: Green Chemistry Approaches for Fmoc-Amino Acid Synthesis and Use
| Process Step | Conventional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Peptide Coupling/Washing | N,N-Dimethylformamide (DMF), Dichloromethane (DCM). researchgate.net | Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF), Water (with Smoc group). researchgate.netnih.gov | Reduced toxicity and environmental persistence. |
| Fmoc Group Removal | 20% Piperidine in DMF. csic.es | 4-methylpiperidine (4-MP), Diethylamine, 3-(diethylamino)propylamine (B94944) (DEAPA). advancedchemtech.comcsic.es | Reduced regulatory burden and toxicity. |
| Synthesis Strategy | Stepwise addition with extensive washing between each step. advancedchemtech.com | Convergent synthesis (fragment coupling), in-situ Fmoc removal. advancedchemtech.compeptide.com | Drastic reduction in solvent waste and reaction time. |
| Amino Acid Synthesis | Multi-step classical organic synthesis. | Biocatalytic or electrochemical methods. | Use of milder conditions and renewable feedstocks. |
Predictive Computational Design and Machine Learning Approaches for Peptide Engineering
The vast chemical space of peptides, especially when including non-natural amino acids, makes experimental screening for desired properties a time-consuming and expensive endeavor. northwestern.edusciencedaily.com Computational design and machine learning (ML) are emerging as powerful tools to navigate this complexity. nih.gov
For peptides incorporating this compound, computational approaches can predict how the α-methyl group will influence the peptide's structure, stability, and binding affinity for a target. ML models can be trained on existing experimental data to identify sequence patterns that lead to enhanced proteolytic stability or high bioactivity. u-tokyo.ac.jpacs.org Generative AI tools are now capable of designing novel peptide sequences that extend beyond the 20 natural amino acids, opening the door to the de novo design of peptides with precisely engineered properties. nih.gov These predictive models can significantly accelerate the discovery process by prioritizing a smaller, more promising set of candidate peptides for experimental validation. sciencedaily.com
Table 4: Role of Machine Learning in Engineering Peptides with Non-Natural Amino Acids
| ML Application | Objective | Relevance for Fmoc-α-methyl-DL-leucine |
|---|---|---|
| Property Prediction | Predict properties like solubility, toxicity, or cell permeability from the amino acid sequence. nih.gov | Guide the design of peptides with optimal drug-like properties by predicting the impact of incorporating α-methyl-leucine. |
| Structure Prediction | Forecast the 3D conformation of a peptide, including the local constraints imposed by non-natural residues. | Understand how α-methylation affects the peptide's helical propensity or overall fold, which is critical for its biological function. youtube.com |
| Binding Affinity Prediction | Estimate how strongly a designed peptide will bind to a specific biological target (e.g., a protein receptor). nih.gov | Accelerate the discovery of potent inhibitors or agonists by computationally screening virtual libraries of peptides containing α-methyl-leucine. |
| Generative Design | Propose entirely new peptide sequences with desired characteristics, including non-natural amino acids. nih.gov | Create novel therapeutic candidates from scratch that leverage the unique stability and conformational properties of α-methyl-leucine. |
Q & A
Basic Research Questions
Q. What are the critical structural considerations when synthesizing Fmoc-alpha-methyl-DL-leucine, and how do they influence its reactivity in peptide synthesis?
- Methodological Answer : The alpha-methyl group introduces steric hindrance, which can reduce coupling efficiency during solid-phase peptide synthesis (SPPS). To mitigate this, researchers should optimize reaction conditions by using stronger activating agents (e.g., HATU or PyBOP) and extending coupling times (e.g., 1–2 hours vs. standard 30 minutes). Monitoring racemization via chiral HPLC is essential due to the DL-configuration, which may lead to enantiomeric impurities .
Q. What analytical techniques are recommended for characterizing the purity and enantiomeric composition of this compound?
- Methodological Answer : A combination of reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and chiral chromatography (e.g., Chiralpak IA column) is necessary to assess purity and resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on the Fmoc-protecting group (δ 7.3–7.8 ppm aromatic protons) and alpha-methyl signals (δ 1.0–1.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺: ~377.4 g/mol) .
Q. How should researchers design SPPS protocols to incorporate this compound efficiently?
- Methodological Answer : Pre-activate the amino acid with a 3:1 molar ratio of coupling agent (e.g., DIC/Oxyma Pure) in DMF for 5 minutes before adding to the resin. Use double couplings and monitor deprotection steps (20% piperidine in DMF) via Kaiser test. Optimize temperature (e.g., 40°C) to enhance reaction kinetics while minimizing racemization .
Advanced Research Questions
Q. How does the steric hindrance from the alpha-methyl group affect racemization dynamics and coupling efficiency in SPPS?
- Methodological Answer : The alpha-methyl group increases activation energy for coupling, requiring higher equivalents (3–5 eq.) of the amino acid. Racemization is monitored via circular dichroism (CD) or Marfey’s reagent derivatization. Comparative studies between D- and L-enantiomers under identical conditions (e.g., 25°C vs. 50°C) reveal temperature-dependent racemization rates, necessitating strict thermal control .
Q. What strategies resolve contradictions in conformational data (e.g., NMR vs. crystallography) for peptides containing this compound?
- Methodological Answer : Discrepancies may arise from solution-state dynamics (NMR) vs. solid-state rigidity (X-ray). Use molecular dynamics (MD) simulations to model flexibility in solution. Validate with 2D-NOESY for inter-proton distances and compare with crystallographic B-factors. Ensure sample purity via LC-MS to rule out aggregation artifacts .
Q. How does the racemic nature of DL-leucine derivatives impact structural studies, and how can enantiomeric interference be minimized?
- Methodological Answer : Racemic mixtures complicate crystallographic phase determination. Employ enantiopure analogs (e.g., D- or L-alpha-methyl-leucine) for control experiments. For NMR, use chiral aligning media (e.g., poly-HEMA/poly-γ-benzyl-L-glutamate) to split enantiomer signals. Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate desired enantiomers .
Data Analysis and Experimental Design
Q. How can researchers evaluate the thermodynamic stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with baseline (stored at -20°C under argon). Hydrolysis of the Fmoc group (detected at δ 4.3 ppm in ¹H NMR) indicates moisture sensitivity, necessitating anhydrous storage .
Q. What statistical approaches are suitable for analyzing dose-response data in studies using this compound-modified peptides?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for batch variability (e.g., enantiomeric excess) via ANOVA with post-hoc Tukey tests. Normalize data to internal controls (e.g., unmodified peptides) to isolate the alpha-methyl’s effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
